2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol
Description
2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at the 5-position of the pyrimidine ring and a 4-(trifluoromethoxy)phenyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrimidine scaffolds in kinase inhibitors, antiviral agents, and anti-inflammatory drugs .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)10-15-5-8(17)6-16-10/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSTTMBTBKEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxyphenylboronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol as an anticancer agent. It has been shown to exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Inhibition of EGFR and VEGFR-2
A notable study investigated the compound's ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The results indicated that the compound demonstrated potent inhibitory activity with IC50 values ranging from 0.3 to 24 µM against these targets. Additionally, it was found to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration, suggesting its potential as a therapeutic agent in cancer treatment .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol | EGFR, VEGFR-2 | 0.3 - 24 | Apoptosis induction, cell migration inhibition |
Anti-inflammatory Properties
Another area of application for 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol is its anti-inflammatory effects. Pyrimidine derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Case Study: COX Inhibition
Research has shown that certain derivatives of pyrimidine exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies. The compound was tested against COX enzymes, demonstrating significant activity comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol | COX-2 | 0.04 ± 0.09 | Higher than COX-1 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been explored, with findings suggesting that these compounds can effectively combat various bacterial strains.
Case Study: Antibacterial Effects
In vitro studies have revealed that derivatives similar to 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential for developing new antibiotics based on this chemical scaffold .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol | MRSA | 500 - 1000 |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol with pyrimidine derivatives sharing analogous substituents or functional groups. Key differences in substituent effects, molecular properties, and reported applications are highlighted.
Substituent Variations on the Pyrimidine Ring
a. 5-(2,4-Difluorophenyl)pyrimidin-4-ol (CAS 1055306-32-5)
- Structure : Features a hydroxyl group at the 4-position and a 2,4-difluorophenyl group at the 5-position.
- Key Differences: The 2,4-difluorophenyl group introduces steric and electronic effects distinct from the trifluoromethoxy group. Fluorine atoms enhance lipophilicity but lack the strong electron-withdrawing effect of –OCF₃. The hydroxyl group’s position (4 vs.
b. 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one
- Structure : Replaces the pyrimidine core with a 1,3,4-oxadiazole ring but retains the 4-(trifluoromethyl)phenyl group.
- Key Differences :
Functional Group Modifications
a. 2-Hydroxy-5-(4-trifluoromethylphenyl)pyrimidine
- Structure : Contains a hydroxyl group at the 2-position and a 4-(trifluoromethyl)phenyl group at the 5-position.
- Key Differences :
- Positional isomerism (hydroxyl at 2 vs. 5) alters tautomerism and acidity. The 5-hydroxy derivative is more likely to participate in intramolecular hydrogen bonding.
– The trifluoromethyl group (–CF₃) provides distinct electronic effects compared to trifluoromethoxy (–OCF₃), influencing reactivity in cross-coupling reactions .
- Positional isomerism (hydroxyl at 2 vs. 5) alters tautomerism and acidity. The 5-hydroxy derivative is more likely to participate in intramolecular hydrogen bonding.
b. 5-(4-Chlorosulfonylphenyl)-3-propylpyrazolo[4,3-d]pyrimidin-7-one
- Structure : Includes a sulfonyl chloride group (–SO₂Cl) on the phenyl ring, which is highly reactive compared to –OCF₃.
- Key Differences :
– The sulfonyl chloride group enables covalent binding to proteins, making this compound a candidate for probe synthesis or irreversible inhibitors.
– The propyl group at the 3-position enhances hydrophobicity, contrasting with the polar hydroxyl group in the target compound .
Comparative Data Table
Biological Activity
The compound 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate pyrimidine precursors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity. The presence of this group is believed to facilitate stronger interactions with biological targets through hydrogen bonding and pi-stacking interactions.
Antitumor Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antitumor activity. For instance, a related series of compounds showed promising results as EGFR inhibitors, with IC50 values indicating potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound 9u , a derivative closely related to 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol, exhibited IC50 values ranging from 0.35 µM to 5.12 µM across these cell lines, indicating strong antitumor potential .
The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol exerts its biological effects may involve the following pathways:
- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in many cancers due to its role in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that compounds within this class can induce early apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase .
- Cytotoxicity : The cytotoxic effects against various cancer cell lines suggest that these compounds can disrupt cellular functions critical for tumor growth.
Study 1: Antitumor Efficacy
A study focusing on a series of pyrimidine derivatives similar to 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol reported that several compounds displayed significant cytotoxicity against MCF-7 cells with an IC50 value as low as 0.09 µM . This suggests that modifications in the pyrimidine structure can lead to enhanced anticancer properties.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinities and interactions between these compounds and their target proteins. The trifluoromethoxy group was found to engage in favorable interactions with key amino acids in the binding site of EGFR, supporting its role as a potent inhibitor .
Comparative Biological Activity Table
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(Trifluoromethoxy)phenyl]-5-pyrimidinol | A549 | TBD | EGFR Inhibition, Induction of Apoptosis |
| Compound 9u | A549 | 0.35 | EGFR Inhibition |
| Compound 16 | MCF-7 | 0.09 | Anticancer Activity |
| Compound 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
